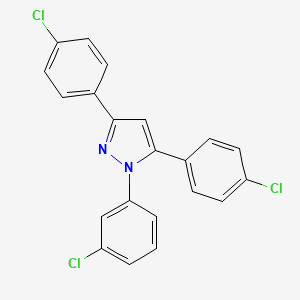
1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with chlorophenyl groups
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Similar compounds include:
1-(4-Chlorophenyl)-3,5-diphenyl-1H-pyrazole: Lacks the 3-chlorophenyl substitution, resulting in different reactivity and bioactivity.
1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole:
Properties
Molecular Formula |
C21H13Cl3N2 |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3,5-bis(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Cl3N2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-17(23)11-7-15)26(25-20)19-3-1-2-18(24)12-19/h1-13H |
InChI Key |
JEIOFDBBSCRWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B10927869.png)
![N-cyclohexyl-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10927870.png)

![3,5-bis(1,3-dimethylpyrazol-4-yl)-1-[(4-ethenylphenyl)methyl]pyrazole](/img/structure/B10927878.png)
![[7-(4-Methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone](/img/structure/B10927880.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10927890.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide](/img/structure/B10927891.png)
![methyl 3-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10927897.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B10927900.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10927907.png)
![(2-fluorophenyl){4-[(6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10927920.png)
![N-(2-fluoro-5-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927923.png)
![methyl 3-cyclopropyl-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10927935.png)
